Bisphenol A
Overview
Description
Bisphenol A, also known as 4,4’-isopropylidenediphenol, is a synthetic organic compound primarily used in the production of polycarbonate plastics and epoxy resins. It is a colorless solid that is soluble in organic solvents but has poor solubility in water. This compound is widely used in various consumer products, including water bottles, food containers, and thermal paper receipts .
Mechanism of Action
Target of Action
Bisphenol A (BPA) is an organic synthetic compound that has hormone-like properties . It primarily targets estrogen receptors , androgen receptors , and GPR30 . These receptors play crucial roles in various biological processes, including body weight regulation, tumorigenesis, metabolism, and male reproductive function .
Mode of Action
BPA interacts with its targets in a complex manner. It acts as an agonist on estrogen receptors and an antagonist on androgen receptors . This means that BPA can mimic the action of estrogen, thereby affecting body weight and tumorigenesis, and it can also block the action of androgens, potentially impairing male reproductive function .
Biochemical Pathways
BPA affects several biochemical pathways. It has been found to activate signaling pathways, notably JAK-STAT , PI3-AKT , and MAPK . These pathways are involved in cell proliferation, growth, migration, and invasion . Additionally, several transcription factors, including PPARγ , C/EBP , Nrf2 , HOX , and HAND2 , are involved in BPA’s action on fat and liver homeostasis, the cardiovascular system, and cancer .
Pharmacokinetics
The pharmacokinetics of BPA involve its absorption, distribution, metabolism, and excretion (ADME). BPA can enter the human body via ingestion, inhalation, and skin absorption . Once inside the body, it undergoes extensive metabolism . Biliary excretion and enterohepatic recirculation of BPA conjugates (BPA-c) account for the slowed systemic clearance of BPA-c in rats . For monkeys, renal reabsorption is proposed as a mechanism influencing systemic clearance of BPA-c .
Result of Action
The action of BPA can result in various molecular and cellular effects. It can induce proliferation, growth, migration, and invasion in various cell types such as cervical, breast, prostate, human trophoblasts, mesenchymal stem cells, ovarian, lung, and colorectal . These effects are mediated through the activation of various signaling pathways and the interaction with different receptors .
Action Environment
The action of BPA is influenced by environmental factors. BPA is widely present in the environment due to its extensive usage in the plastic and epoxy resins of consumer goods . It can contaminate food, beverage, air, and soil . The widespread environmental presence of BPA and its stability under various conditions contribute to its ubiquitous human exposure and potential health effects .
Biochemical Analysis
Biochemical Properties
Bisphenol A interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to affect serum biochemistry parameters like serum albumin and total proteins . It also influences enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to increase glucose, cholesterol, and lactate dehydrogenase (LDH) levels in treated fish .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisphenol A is synthesized through the condensation reaction of phenol and acetone in the presence of an acid catalyst, such as hydrogen chloride. The reaction is typically carried out at elevated temperatures, and a promoter like methyl mercaptan is often used to enhance the reaction rate. The resulting product is then washed with water, neutralized with calcium hydroxide, and distilled under vacuum to obtain pure this compound .
Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized conditions to maximize yield and purity. The process involves large-scale reactors and continuous distillation units to ensure efficient production. The global production of this compound is estimated to be in the region of 10 million tonnes annually .
Chemical Reactions Analysis
Types of Reactions: Bisphenol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Bisphenol A has numerous applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polycarbonate plastics and epoxy resins.
Biology: Studied for its endocrine-disrupting properties and effects on biological systems.
Medicine: Investigated for its potential impact on human health, particularly its role as an endocrine disruptor.
Industry: Widely used in the production of consumer goods, including water bottles, food containers, and thermal paper receipts
Comparison with Similar Compounds
Bisphenol F: Similar structure but with a methylene bridge instead of an isopropylidene bridge.
Bisphenol S: Contains a sulfur atom in place of the isopropylidene bridge.
Tetrabromobisphenol A: A brominated derivative used as a flame retardant .
Comparison:
This compound vs. Bisphenol F: this compound is more widely used and studied, while Bisphenol F is gaining attention as a potential alternative due to its lower estrogenic activity.
This compound vs. Bisphenol S: Bisphenol S is considered less harmful but has similar applications. it is also an endocrine disruptor.
This compound vs. Tetrabromothis compound: Tetrabromothis compound is primarily used as a flame retardant and has different applications compared to this compound .
This compound remains a compound of significant interest due to its widespread use and potential health impacts. Ongoing research aims to better understand its effects and develop safer alternatives.
Properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBACLAFKSPIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2, Array | |
Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BISPHENOL A | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27100-33-0, 2444-90-8 (di-hydrochloride salt) | |
Record name | Phenol, 4,4′-(1-methylethylidene)bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27100-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bisphenol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7020182 | |
Record name | Bisphenol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4,4'-isopropylidenediphenol appears as white to light brown flakes or powder. Has a weak medicine odor. Sinks in water. (USCG, 1999), White crystalline solid or flakes with a mild phenolic odour; [CHEMINFO], Solid, WHITE CRYSTALS FLAKES OR POWDER., White to light brown flakes or powder with a weak medicinal odor. Reacts violently with acid anhydrides, acid chlorides, strong bases and strong oxidants. | |
Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bisphenol A | |
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URL | https://haz-map.com/Agents/842 | |
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Record name | Bisphenol A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |
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Record name | BISPHENOL A | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | BISPHENOL A | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/841 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
428 °F at 4 mmHg (NTP, 1992), 360.5 °C at 760 mm Hg, BP: 220 °C at 4 mm Hg, at 1.7kPa: 250-252 °C, 428 °F | |
Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bisphenol A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |
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Record name | BISPHENOL A | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |
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Record name | BISPHENOL A | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/841 | |
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Flash Point |
175 °F (NTP, 1992), 175 °F, 227 °C (closed cup), 227 °C c.c. | |
Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bisphenol A | |
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Record name | Bisphenol A | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |
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Record name | BISPHENOL A | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | BISPHENOL A | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/841 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992), In water, 300 mg/L at 25 °C, In water solubility, 120 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol, ether, benzene, alkali; soluble in acetic acid, Soluble in aqueous alkaline solution, alcohol, acetone; slightly soluble in carbon tetrachloride., 0.12 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03 (very poor) | |
Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bisphenol A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bisphenol A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BISPHENOL A | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.195 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.195 at 25 °C/25 °C, Relative density (water = 1): 1.2 (25 °C), 1.195 at 77 °F | |
Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bisphenol A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BISPHENOL A | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | BISPHENOL A | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/841 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.2 mmHg at 338 °F ; 1 mmHg at 379.4 °F (NTP, 1992), 0.00000004 [mmHg], 4.0X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible), 0.2 mmHg at 338 °F | |
Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bisphenol A | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/842 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Bisphenol A | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BISPHENOL A | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BISPHENOL A | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/841 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
This study evaluated the effects of bisphenol A (BPA) on human endometrial stromal fibroblast (ESF) differentiation and expression of genes involved in estrogen metabolism. Human ESF from eight hysterectomy specimens were cultured and treated with 5-100 umol/L of BPA + or - estradiol or 8-br-cAMP for 48 hr. mRNA expression was analysed by real-time reverse-transcription PCR. 8-br-cAMP-induced human ESF decidualization was confirmed by expression of insulin-like growth factor binding protein-1 (IGFBP1) and prolactin secretion. Short-term exposure (48 hr) decreased human ESF proliferation (P<0.04) not due to apoptosis. High doses of BPA significantly induced IGFBP1 mRNA and protein, decreased P450scc mRNA, reversed the 8-br-cAMP-induced increase in HSD17B2 (estradiol to estrone conversion) in a dose-dependent manner and down-regulated HSD17B1 expression (oestrone to estradiol conversion; P = 0.03). 8-br-cAMP significantly potentiated this effect (P=0.028). BPA had no significant effect on aromatase and PPAR gamma expression. The estrogen-receptor antagonist ICI had no effect on gene expression in BPA-treated cells, and estrogen receptor a, but not estrogen receptor beta, was significantly down-regulated by high doses of BPA (P=0.028). BPA has an endocrine-disrupting effect on human ESF function and gene expression but the underlying mechanisms appear not to involve estrogen-mediated pathways. | |
Record name | Bisphenol A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities of the phenol-acetone condensation reaction are the tri- or mono-hydroxy by-products | |
Record name | Bisphenol A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystallizes as prisms from dil acetic acid and as needles from water, White flakes, Crystals or flakes, White to light brown solid flakes or powder | |
CAS No. |
80-05-7 | |
Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,2-Bis(4-hydroxyphenyl)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisphenol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisphenol A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06973 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bisphenol A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bisphenol A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bisphenol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-isopropylidenediphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.133 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISPHENOL A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLT3645I99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bisphenol A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bisphenol A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BISPHENOL A | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BISPHENOL A | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/841 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
307 to 313 °F (NTP, 1992), 160 °C, MP: 150-155 °C (solidification range), 156 - 157 °C, 150-157 °C, 307-313 °F | |
Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8331 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bisphenol A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bisphenol A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BISPHENOL A | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BISPHENOL A | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/841 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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